DNP-PEG4-t-butyl ester

描述

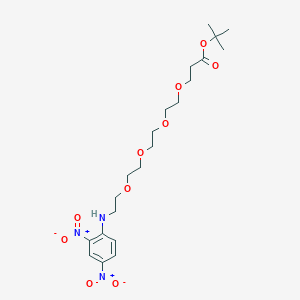

DNP-PEG4-t-butyl ester is a compound that features a polyethylene glycol (PEG) linker with dinitrophenyl (DNP) and t-butyl ester moieties. The DNP group is involved in biological pathways and participates in ion transport across membranes, while the t-butyl ester can be deprotected under acidic conditions. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DNP-PEG4-t-butyl ester typically involves the conjugation of DNP with a PEG linker that has a t-butyl ester group. The t-butyl ester serves as a protecting group that can be removed under acidic conditions to yield the free acid, which can then be used for further conjugation with amine-bearing molecules .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process includes the use of specialized equipment for the conjugation and purification steps, followed by rigorous quality control measures to confirm the compound’s specifications .

化学反应分析

Types of Reactions

DNP-PEG4-t-butyl ester undergoes several types of chemical reactions, including:

Deprotection: The t-butyl ester group can be removed under acidic conditions to form the free acid.

Conjugation: The free acid can react with amine-bearing molecules to form amide bonds.

Common Reagents and Conditions

Acidic Conditions: Used for the deprotection of the t-butyl ester group.

Amine-Bearing Molecules: Used for conjugation reactions to form amide bonds.

Major Products Formed

科学研究应用

Drug Delivery Systems

DNP-PEG4-t-butyl ester plays a crucial role in enhancing the solubility and stability of poorly soluble drugs. The PEG component significantly improves the pharmacokinetic properties by increasing the solubility in aqueous environments, which is particularly beneficial for hydrophobic drug candidates. This enhancement leads to improved bioavailability and therapeutic efficacy.

Case Study: Antibody-Drug Conjugates (ADCs)

ADCs are a prominent application area for this compound. By allowing for selective labeling of antibodies, this compound facilitates targeted delivery of cytotoxic drugs to cancer cells while minimizing exposure to healthy tissues. This targeted approach enhances the therapeutic index of cancer treatments.

Table 1: Overview of ADCs Utilizing this compound

| ADC Name | Target Antigen | Year Approved | Mechanism of Action |

|---|---|---|---|

| Adcetris | CD30 | 2011 | Monoclonal antibody conjugated to cytotoxic agent |

| Kadcyla | HER2 | 2013 | Conjugation of trastuzumab with microtubule inhibitor |

| Enhertu | HER2 | 2019 | Antibody-drug conjugate targeting HER2-positive tumors |

Biochemical Research

In biochemical research, this compound is employed for studying membrane transport processes and chemiosmotic functions. The DNP group serves as a useful label for tracking molecules within cellular systems, enabling researchers to elucidate complex biochemical pathways.

Case Study: Membrane Transport Studies

Research utilizing this compound has demonstrated its utility in understanding the dynamics of membrane transport proteins. By conjugating this compound to various substrates, scientists can investigate how these proteins facilitate the movement of ions and molecules across cellular membranes.

This compound has been involved in various therapeutic studies, including those targeting breast cancer cells. In vitro evaluations have shown that derivatives of this compound can suppress the growth of breast cancer cell lines such as MCF-7 and SK-BR-3, although they exhibit lower potency compared to leading therapeutic agents like tamoxifen.

Case Study: Anticancer Activity Evaluation

A study assessed the anticancer properties of this compound derivatives on multiple breast cancer cell lines. The results indicated that while these compounds demonstrated some inhibitory effects on cell growth, their efficacy was less than that of established treatments.

作用机制

The mechanism of action of DNP-PEG4-t-butyl ester involves its participation in biological pathways and ion transport across membranes. The DNP group interacts with specific molecular targets, facilitating the transport of ions. The PEG linker enhances the compound’s solubility, allowing it to function effectively in aqueous environments .

相似化合物的比较

Similar Compounds

DNP-PEG4-acid: Similar to DNP-PEG4-t-butyl ester but lacks the t-butyl ester protecting group.

DNP-PEG4-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group instead of the t-butyl ester.

Uniqueness

This compound is unique due to its combination of DNP and t-butyl ester moieties, which provide specific functionalities such as deprotection under acidic conditions and enhanced solubility through the PEG linker .

生物活性

DNP-PEG4-t-butyl ester, a compound characterized by its unique structure and properties, has garnered attention in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative with the following chemical properties:

- CAS Number : 1817735-31-1

- Molecular Formula : C21H33N3O10

- Molecular Weight : 487.5 g/mol

- Purity : 95%

- Functional Groups : Contains azide and carboxylic acid functionalities.

- Storage Conditions : Recommended at -20 °C for stability.

The biological activity of this compound is primarily attributed to its ability to modify the pharmacokinetics of therapeutic agents through PEGylation. PEGylation enhances solubility, reduces immunogenicity, and prolongs the circulation time of drugs in the bloodstream. Specifically, DNP (2,4-dinitrophenyl) serves as a targeting moiety that can recruit antibodies or other biomolecules to specific cells or tissues.

Key Mechanisms:

- Antibody Recruitment : DNP can bind to anti-DNP antibodies, facilitating targeted delivery of therapeutic agents.

- Enhanced Stability : The PEG moiety provides steric hindrance that protects the compound from enzymatic degradation.

- Reduced Immunogenicity : By masking potential epitopes, PEGylation minimizes immune responses against therapeutic proteins.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity through various mechanisms:

1. Immunogenicity Studies

Studies have shown that compounds modified with PEG can elicit antibody responses in certain populations. For instance, a study analyzed the prevalence of anti-PEG antibodies in different cohorts, revealing that up to 36% of naïve donors had detectable levels of these antibodies . This suggests that while PEGylation can improve drug delivery, it may also lead to reduced efficacy due to pre-existing immunity.

2. Cellular Uptake and Efficacy

In vitro studies using Jurkat T cells demonstrated that DNP-modified compounds could effectively recruit antibodies to the cell surface for enhanced immune response activation. Flow cytometry analyses indicated sustained binding of anti-DNP antibodies for several days post-treatment .

Case Studies

A series of case studies illustrate the practical applications and effectiveness of this compound in drug delivery systems:

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O10/c1-21(2,3)34-20(25)6-8-30-10-12-32-14-15-33-13-11-31-9-7-22-18-5-4-17(23(26)27)16-19(18)24(28)29/h4-5,16,22H,6-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSWKQPPFCMJEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101119326 | |

| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101119326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-31-1 | |

| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101119326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。